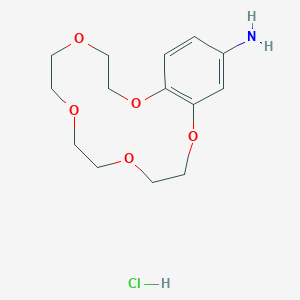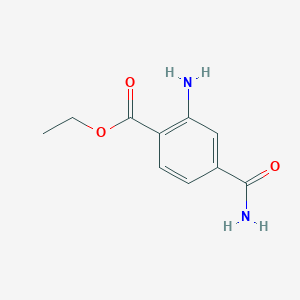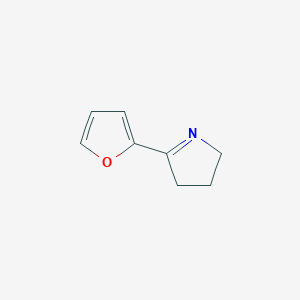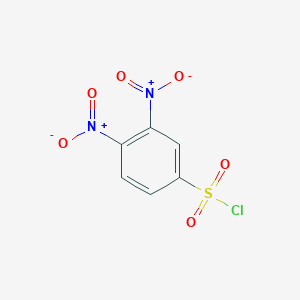
4-Aminobenzo-15-crown-5 hydrochloride
Overview
Description
4-Aminobenzo-15-crown-5 hydrochloride is a macrocyclic compound that belongs to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with metal cations due to their cyclic structure containing multiple ether groups. The compound has the molecular formula C14H21NO5·HCl and a molecular weight of 319.77 g/mol . It is used in various scientific applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
Crown ethers like 4-Aminobenzo-15-crown-5 hydrochloride are known to interact with various biomolecules, particularly metal cations . These interactions can influence biochemical reactions by enhancing the reactivity and selectivity of metal-catalyzed reactions .
Molecular Mechanism
Crown ethers like this compound are known to coordinate with metal cations, which can influence the activity of metal-dependent enzymes
Metabolic Pathways
Crown ethers like this compound are known to interact with metal cations, which could potentially influence various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzo-15-crown-5 hydrochloride typically involves the reaction of benzo-15-crown-5 with an amine group. One common method involves the nitration of benzo-15-crown-5 followed by reduction to introduce the amino group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzo-15-crown-5 hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Complexation Reactions: The crown ether structure allows it to form stable complexes with metal cations.
Condensation Reactions: The amino group can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Complexation Reactions: Metal salts such as copper(II) sulfate or zinc chloride are used.
Condensation Reactions: Aromatic aldehydes are commonly used under mild acidic or basic conditions.
Major Products Formed
Substitution Reactions: Alkylated or acylated derivatives of the compound.
Complexation Reactions: Metal-crown ether complexes.
Condensation Reactions: Azomethine derivatives.
Scientific Research Applications
4-Aminobenzo-15-crown-5 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in metal-catalyzed reactions to enhance reactivity and selectivity.
Biology: Employed in the study of ion transport and membrane permeability due to its ability to form complexes with metal ions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the separation of lithium isotopes and other metal ions.
Mechanism of Action
The mechanism of action of 4-Aminobenzo-15-crown-5 hydrochloride primarily involves its ability to form stable complexes with metal cations. The crown ether structure provides a cavity that can encapsulate metal ions, facilitating their transport and separation. The amino group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Benzo-15-crown-5: Lacks the amino group, making it less versatile in forming Schiff bases and other derivatives.
4’-Aminodibenzo-18-crown-6: Contains a larger crown ether ring, which can accommodate larger metal ions but may have different selectivity.
15-Crown-5: A simpler crown ether without the aromatic ring, used primarily for smaller metal cations.
Uniqueness
4-Aminobenzo-15-crown-5 hydrochloride is unique due to the presence of both the crown ether structure and the amino group. This combination allows it to participate in a wider range of chemical reactions and form more stable complexes with metal ions compared to its analogs .
Properties
IUPAC Name |
2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5.ClH/c15-12-1-2-13-14(11-12)20-10-8-18-6-4-16-3-5-17-7-9-19-13;/h1-2,11H,3-10,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNFLCQAHYOUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=C(C=C2)N)OCCOCCO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111076-66-5 | |
| Record name | 4'-Aminobenzo-15-crown-5 hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B34820.png)






![(3S)-1,4-dimethyl-3-[[4-(3-methylbut-2-enoxy)phenyl]methyl]-6-sulfanylidenepiperazine-2,5-dione](/img/structure/B34839.png)


![(4E)-1-(4-bromophenyl)-4-[[2-[[(E)-[1-(4-bromophenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B34843.png)



